methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Quinoline Derivatives
Research on compounds structurally related to methyl 7-(3-ethylureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate often focuses on the synthesis of various quinoline derivatives. For instance, Zahra et al. (2007) synthesized ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives through chemical reduction and nucleophilic addition reactions (Zahra et al., 2007). Similarly, Fathala and Pazdera (2017) developed a series of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates, highlighting the versatility of quinoline-based compounds in chemical synthesis (Fathala & Pazdera, 2017).
Structural Analysis and Reactivity Studies
Studies such as those by Rudenko et al. (2013) involve the analysis of molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing insights into the structural characteristics of these compounds (Руденко et al., 2013). Guillou et al. (1998) explored the reactivity of ethyl 2-ethenyl-6,7-methylenedioxy-1,2,3,4,-tetrahydro-1-(3′,4′,5′-trimethoxyphenyl)-4-oxoquinoline-3-carboxylate, a compound related to this compound, to obtain different quinolones and tetrahydro-4-oxoquinolines (Guillou et al., 1998).
Antioxidant and Antibacterial Properties
Some research also investigates the potential biological applications of quinoline derivatives. For example, Saraiva et al. (2015) synthesized 7-chloroquinoline-1,2,3-triazoyl carboxylates, demonstrating their antioxidant properties (Saraiva et al., 2015). Additionally, Cooper et al. (1990) prepared a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and investigated their antibacterial activities (Cooper et al., 1990).
Mechanism of Action
The mechanism of action of imidazole derivatives is diverse and depends on their chemical structure and the biological target. They have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
methyl 7-(ethylcarbamoylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-3-15-13(18)16-12-5-4-10-6-7-17(14(19)20-2)9-11(10)8-12/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKGZHWZEUQUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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